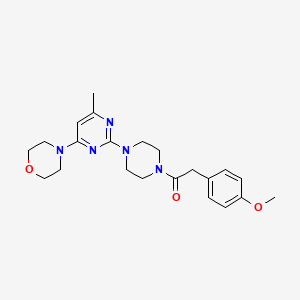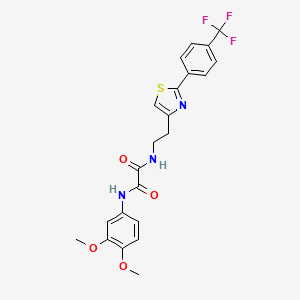![molecular formula C23H24N2O4 B11250349 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide](/img/structure/B11250349.png)
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a complex organic compound that features a unique structure combining elements of benzodioxepin and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of the Benzodioxepin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate alkylating agents under acidic or basic conditions.
Synthesis of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone or aldehyde.
Coupling Reaction: The final step involves coupling the benzodioxepin and indole derivatives through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the formyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amides, thioethers
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress or inflammatory pathways.
Pathways Involved: It may modulate signaling pathways related to cell survival, apoptosis, or immune response, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
- (2E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid
Uniqueness
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is unique due to its combined benzodioxepin and indole structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-(3-formyl-2-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C23H24N2O4/c1-15(17-8-9-21-22(12-17)29-11-5-10-28-21)24-23(27)13-25-16(2)19(14-26)18-6-3-4-7-20(18)25/h3-4,6-9,12,14-15H,5,10-11,13H2,1-2H3,(H,24,27) |
InChI Key |
LRJNILNXTMOUFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NC(C)C3=CC4=C(C=C3)OCCCO4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11250266.png)
![N-(4-chlorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11250267.png)
![5-propyl-3-(propylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11250271.png)
![2-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11250287.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11250316.png)

![N-(2,5-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B11250330.png)
![4-{6-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11250332.png)
![N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B11250335.png)
![2'-benzyl-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11250339.png)
![N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11250341.png)

![3-(azepan-1-ylsulfonyl)-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B11250346.png)
![N-benzyl-2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-amine](/img/structure/B11250352.png)
